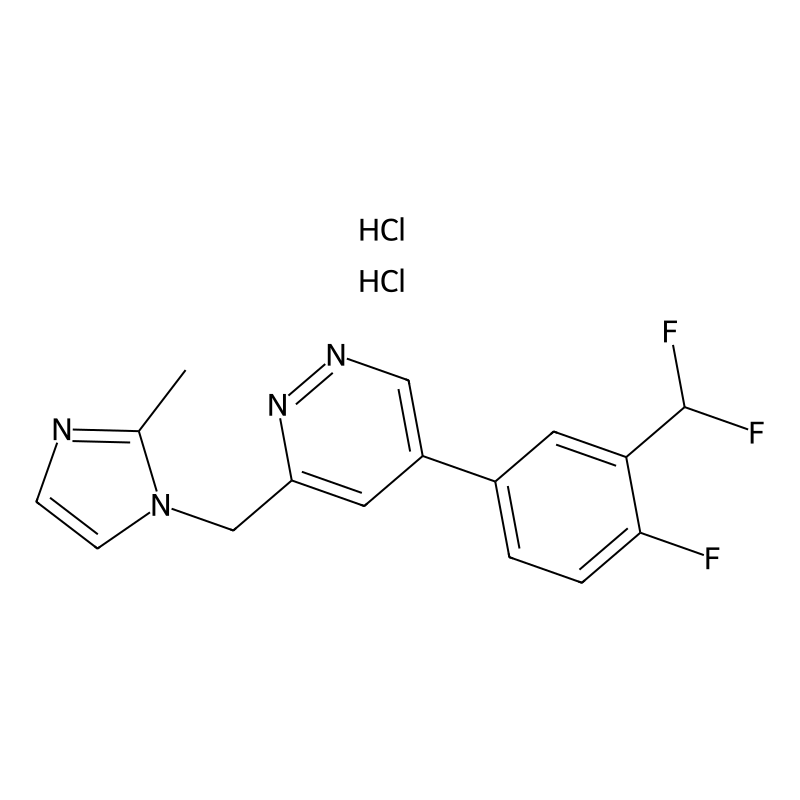Unii-B55T45AA8F

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
The compound identified by the Unique Ingredient Identifier, UNII-B55T45AA8F, is known as Florilglutamic acid. It is a synthetic derivative of glutamic acid, which is an amino acid that plays a critical role in cellular metabolism and neurotransmission. Florilglutamic acid has garnered attention due to its potential applications in pharmaceuticals and medical imaging.
Florilglutamic acid primarily undergoes nucleophilic substitution reactions during its synthesis. These reactions involve the replacement of a leaving group by a nucleophile, which is essential for the formation of various derivatives and functionalized compounds. The reactivity of Florilglutamic acid can also include hydrolysis and esterification reactions, depending on the functional groups present in the molecule.
Florilglutamic acid exhibits notable biological activity, particularly in the context of medical imaging. As a radiolabeled compound, it is utilized in positron emission tomography (PET) scans to visualize metabolic processes in tissues. Its ability to mimic natural amino acids allows it to be incorporated into metabolic pathways, making it useful for diagnostic purposes in oncology and neurology.
The synthesis of Florilglutamic acid typically involves several steps:
- Starting Materials: The synthesis begins with glutamic acid or its derivatives.
- Functionalization: Various chemical modifications are applied to introduce specific functional groups that enhance the compound's properties.
- Labeling: For imaging applications, a radioactive isotope, such as fluorine-18, is introduced through nucleophilic substitution reactions.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity for medical use.
Florilglutamic acid has several important applications:
- Medical Imaging: It is primarily used in PET scans for detecting tumors and assessing brain function.
- Research: The compound serves as a tool in biochemical research to study amino acid metabolism and neurotransmitter activity.
- Pharmaceutical Development: Its derivatives may be explored for therapeutic uses due to their biological activity.
Interaction studies involving Florilglutamic acid focus on its metabolic pathways and interactions with various receptors and enzymes within the body. Understanding these interactions is crucial for optimizing its use in diagnostic imaging and potential therapeutic applications. Research has indicated that Florilglutamic acid can interact with specific transporters that facilitate its uptake into cells, influencing its efficacy as a tracer in imaging studies.
Florilglutamic acid shares structural similarities with other amino acids and their derivatives. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Glutamic Acid | Core amino acid | Naturally occurring neurotransmitter |
| L-Phenylalanine | Aromatic side chain | Precursor to neurotransmitters like dopamine |
| L-Tyrosine | Hydroxyl group | Precursor to catecholamines |
| Gamma-Aminobutyric Acid | Shorter chain | Major inhibitory neurotransmitter |
Florilglutamic acid stands out due to its specific radiolabeling for imaging applications, differentiating it from other amino acids that primarily serve metabolic functions without such imaging capabilities.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Mechanism of Action
Wikipedia
Dates
2: Stroebel D, Buhl DL, Knafels JD, Chanda PK, Green M, Sciabola S, Mony L, Paoletti P, Pandit J. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Mol Pharmacol. 2016 May;89(5):541-51. doi: 10.1124/mol.115.103036. Epub 2016 Feb 24. PubMed PMID: 26912815; PubMed Central PMCID: PMC4859819.
3: Fernandes A, Wojcik T, Baireddy P, Pieschl R, Newton A, Tian Y, Hong Y, Bristow L, Li YW. Inhibition of in vivo [(3)H]MK-801 binding by NMDA receptor open channel blockers and GluN2B antagonists in rats and mice. Eur J Pharmacol. 2015 Nov 5;766:1-8. doi: 10.1016/j.ejphar.2015.08.044. Epub 2015 Aug 29. PubMed PMID: 26325093.








